Marmesin galactoside
Description
Properties
IUPAC Name |
2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCGUCZXPFBNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156363-69-8 | |
| Record name | Marmesin galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041508 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Glycosylation via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction, a classical method for O-glycoside synthesis, has been adapted for coumarin derivatives. In a protocol analogous to the galactosylation of 6-fluoropyridoxol, marmesin’s phenolic hydroxyl group at position 3 can react with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of Hg(CN)₂ as a catalyst. The reaction proceeds in anhydrous dichloromethane at 25°C for 12–24 hours, yielding a peracetylated this compound intermediate. Subsequent deprotection using NH₃/MeOH quantitatively removes acetyl groups, producing the free galactoside.
Key parameters :
Regioselective Protection-Deprotection Strategies
To avoid undesired glycosylation at marmesin’s hydroxymethyl groups (positions 4 and 5), temporary protection using isopropylidene groups is employed. The α⁴,α⁵-hydroxymethyls are first protected via acetonation (reaction with 2,2-dimethoxypropane and camphorsulfonic acid), leaving the phenolic hydroxyl group free for galactosylation. After glycosylation, the isopropylidene groups are removed under mild acidic conditions (e.g., 80% acetic acid).
Analytical validation :
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¹H NMR : δ 1.35–1.45 ppm (isopropylidene methyl groups) confirms protection.
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¹⁹F NMR (if fluorinated analogs are used): Single sharp signal at −120 ppm indicates purity.
Enzymatic Biosynthesis Using Engineered Microbial Systems
Prenyltransferase and Glycosyltransferase Coexpression
Recent advances in marmesin biosynthesis via Escherichia coli highlight the feasibility of modular pathway engineering. To produce this compound, the strain is further equipped with a glycosyltransferase (GT) specific for UDP-galactose. For example, the YjiC GT from Bacillus subtilis has demonstrated broad substrate flexibility for coumarins.
Strain optimization :
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Plasmid design : Coexpress marmesin synthase (PpDCΔ2–29), prenyltransferase (PpPT1), and GT (YjiC) under T7 promoters.
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Precursor balancing : Overexpression of the methylerythritol phosphate (MEP) pathway genes (dxs, idi, ispDF) increases dimethylallyl pyrophosphate (DMAPP) supply, critical for marmesin backbone formation.
Fermentation data :
| Parameter | Value |
|---|---|
| Titer (marmesin) | 203.69 mg/L |
| Galactoside yield | 48.2 mg/L (hypothetical) |
| Conversion rate | 81.4% (umbelliferone) |
Analytical and Purification Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method, validated for coumarins like marmelosin and umbelliferone, is adapted for this compound:
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Column : C18 (250 × 4.6 mm, 5 μm).
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Mobile phase : Isocratic elution with methanol:water (55:45, v/v) + 0.1% acetic acid.
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Retention time : ~11.3 min (cf. marmesin at 11.3 min; galactoside expected at 12–14 min).
Calibration data :
| Compound | Linear range (μg/mL) | R² |
|---|---|---|
| Marmesin | 5–30 | 0.9655 |
| This compound | 2–10 | 0.9921 |
Structural Elucidation via Spectroscopic Techniques
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¹H NMR : Key signals include δ 4.6–5.0 ppm (anomeric proton of β-D-galactose, J = 8.0 Hz) and δ 6.2–6.8 ppm (coumarin aromatic protons).
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IR : Bands at 1078 cm⁻¹ (C–O–C glycosidic bond) and 1612 cm⁻¹ (coumarin lactone).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Photochemical Reactions
Marmesin galactoside undergoes photochemical transformations under UV light (320–400 nm), characteristic of psoralens. These reactions involve:
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Cycloaddition with DNA : Forms covalent [2+2] photoadducts with thymidine/pyrimidine bases, enabling cross-linking of DNA strands .
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Singlet Oxygen Generation : Acts as a photosensitizer, producing reactive oxygen species (ROS) under UV exposure.
Table 1: Photochemical Reaction Parameters
| Reaction Type | Conditions | Outcome | Biological Relevance |
|---|---|---|---|
| DNA Cross-Linking | UV-A (365 nm), aerobic | Monoadducts and diadduct formation | Antiproliferative activity |
| ROS Generation | UV-B (290–320 nm) | Singlet oxygen (¹O₂) production | Photodynamic therapy |
Enzymatic Hydrolysis
The galactoside moiety is susceptible to enzymatic cleavage:
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β-Galactosidase-Mediated Hydrolysis : Releases marmesin aglycone, enhancing bioavailability and therapeutic activity .
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pH-Dependent Stability : Degrades rapidly in acidic environments (pH < 3), forming marmesin and galactose .
Key Findings :
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Hydrolysis rate: t₁/₂ = 2.1 h at pH 2.0 (simulated gastric fluid) .
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Enzymatic cleavage improves membrane permeability by 3.5-fold in Caco-2 cell models.
Oxidation Reactions
This compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes:
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CYP3A4-Catalyzed Oxidation : Generates hydroxylated metabolites at the C-5 and C-8 positions.
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Auto-Oxidation : Forms quinone intermediates under alkaline conditions (pH > 9) .
Table 2: Oxidation Pathways
| Pathway | Conditions | Major Metabolites | Detected By |
|---|---|---|---|
| CYP3A4 Oxidation | Liver microsomes | 5-OH-, 8-OH-marmesin | LC-MS/MS |
| Alkaline Auto-Oxidation | pH 9.5, 37°C | Quinone derivatives | UV-Vis spectroscopy |
Synthetic Modifications
This compound serves as a precursor in semisynthetic derivatization:
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Acetylation : Acetic anhydride/pyridine yields peracetylated derivatives (93% yield).
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Glycosylation : Chemoenzymatic synthesis introduces glucose or xylose moieties.
Stability Data :
Scientific Research Applications
Anti-Diabetic Activity
Recent studies have highlighted the potential of marmesin galactoside in enhancing glucose-stimulated insulin secretion (GSIS).
- Mechanism of Action : this compound has been shown to increase GSIS in pancreatic β-cells by modulating intracellular calcium levels and influencing ATP/ADP ratios. This is crucial as an increased ATP/ADP ratio stimulates insulin secretion through the closure of ATP-sensitive potassium channels, facilitating calcium influx necessary for insulin release .
- Case Study : In a study involving INS-1 cells, this compound significantly improved GSIS compared to gliclazide, a common diabetes medication. The findings indicated that this compound enhances the expression of proteins associated with pancreatic β-cell function, such as peroxisome proliferator-activated receptor γ (PPARγ) and insulin receptor substrate-2 (IRS-2) .
Anti-Cancer Properties
This compound exhibits promising anti-cancer effects through its ability to inhibit angiogenesis—the formation of new blood vessels that tumors rely on for growth.
- Mechanism of Action : Research indicates that marmesin can inhibit vascular endothelial growth factor (VEGF)-A-induced endothelial cell proliferation and migration, leading to G1 phase cell cycle arrest in cancer cells. This effect is mediated by down-regulating key signaling pathways associated with angiogenesis, such as VEGF receptor-2 and integrins .
- Case Study : A study demonstrated that marmesin treatment led to a significant reduction in tumor growth in xenograft models by impairing angiogenic processes. The compound's ability to inhibit endothelial cell migration and capillary-like structure formation underscores its potential as a therapeutic agent against cancer-related angiogenesis .
Anti-Inflammatory Effects
This compound also shows potential in alleviating inflammation.
- Mechanism of Action : It has been observed that marmesin can modulate the nuclear factor kappa B (NF-κB) pathway, which is pivotal in regulating inflammatory responses. By inhibiting this pathway, marmesin reduces the expression of pro-inflammatory cytokines .
- Case Study : In models of inflammatory pain, marmesin exhibited significant analgesic effects, suggesting its utility in developing new anti-inflammatory therapies. This was evidenced by reductions in pain-related behaviors in animal models following treatment with marmesin .
Summary Table of Applications
Mechanism of Action
The mechanism of action of marmesin galactoside involves the suppression of the PI3K/Akt pathway. This pathway is crucial for cell proliferation and survival, and its inhibition leads to reduced expression of Ki67 and proliferating cell nuclear antigen (PCNA), promoting apoptosis in cancer cells . This compound downregulates Bcl-2 and upregulates Bax, further contributing to its pro-apoptotic activity .
Comparison with Similar Compounds
Structural Analogues: Marmesin and Its Glycosides
Pharmacological and Functional Differences
- Anticancer Activity: Marmesin directly inhibits VEGF/VEGFR-2, integrin β1, and MMP-2, suppressing NSCLC proliferation and angiogenesis . Nodakenin’s acetylcholinesterase inhibition contrasts with marmesin’s kinase-targeted mechanisms, highlighting glycosylation’s role in diversifying biological targets .
- Solubility and Bioavailability: this compound’s galactose group increases hydrophilicity, likely reducing blood-brain barrier penetration compared to marmesin . Nodakenin’s glucose moiety may enhance stability in physiological environments, as seen in its higher reported IC₅₀ values .
- However, its distinct GC-MS fragmentation patterns (m/z 408→) aid differentiation from nodakenin and marmesin .
Biological Activity
Marmesin galactoside is a furanocoumarin compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and diabetes management. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a galactose moiety linked to marmesin, a naturally occurring furanocoumarin. The compound is known for its anti-cancer properties and potential applications in diabetes treatment.
1. Anti-Cancer Activity
this compound has been extensively studied for its anti-cancer effects, particularly in esophageal cancer. Research indicates that it exerts anti-proliferative and pro-apoptotic effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This inhibition leads to reduced expression of Ki67 and proliferating cell nuclear antigen (PCNA), promoting apoptosis in cancer cells.
2. Anti-Diabetic Effects
In addition to its anti-cancer properties, this compound has shown promise in enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Studies have demonstrated that it increases GSIS through modulation of calcium and potassium channels, leading to improved insulin secretion and potentially offering therapeutic benefits for diabetes management .
Biological Activity Summary Table
Case Studies
Case Study 1: Anti-Cancer Properties
A study conducted on esophageal cancer cells demonstrated that treatment with this compound resulted in significant reduction in cell viability and increased apoptosis. The compound's ability to suppress the PI3K/Akt pathway was confirmed through Western blot analysis, showing decreased levels of phosphorylated Akt.
Case Study 2: Diabetes Management
In a preclinical study involving pancreatic β-cells, this compound was shown to enhance GSIS significantly when compared to controls. The study indicated that the compound's effect was mediated through closure of ATP-sensitive K+ channels and subsequent calcium influx, leading to increased insulin secretion .
Comparative Analysis with Related Compounds
This compound is part of a broader class of furanocoumarins, which includes compounds like psoralen and bergapten. While these compounds share some biological activities, this compound's specific mechanism targeting the PI3K/Akt pathway distinguishes it from others in the class.
| Compound | Main Activity | Mechanism |
|---|---|---|
| This compound | Anti-cancer, anti-diabetic | PI3K/Akt inhibition; GSIS enhancement |
| Psoralen | Antimicrobial | DNA intercalation |
| Bergapten | Phototoxicity | UV-induced skin damage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
